molecular formula C19H13N5O2 B11191853 N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-2-pyrazinecarboxamide

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-2-pyrazinecarboxamide

Cat. No.: B11191853
M. Wt: 343.3 g/mol
InChI Key: IDZIXMCXTQYYME-UHFFFAOYSA-N
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Description

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-2-pyrazinecarboxamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-2-pyrazinecarboxamide typically involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-2-pyrazinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-2-pyrazinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-2-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-2-pyrazinecarboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H13N5O2

Molecular Weight

343.3 g/mol

IUPAC Name

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyrazine-2-carboxamide

InChI

InChI=1S/C19H13N5O2/c25-18(16-12-20-10-11-21-16)22-15-9-5-4-8-14(15)19-23-17(24-26-19)13-6-2-1-3-7-13/h1-12H,(H,22,25)

InChI Key

IDZIXMCXTQYYME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=NC=CN=C4

Origin of Product

United States

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